

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

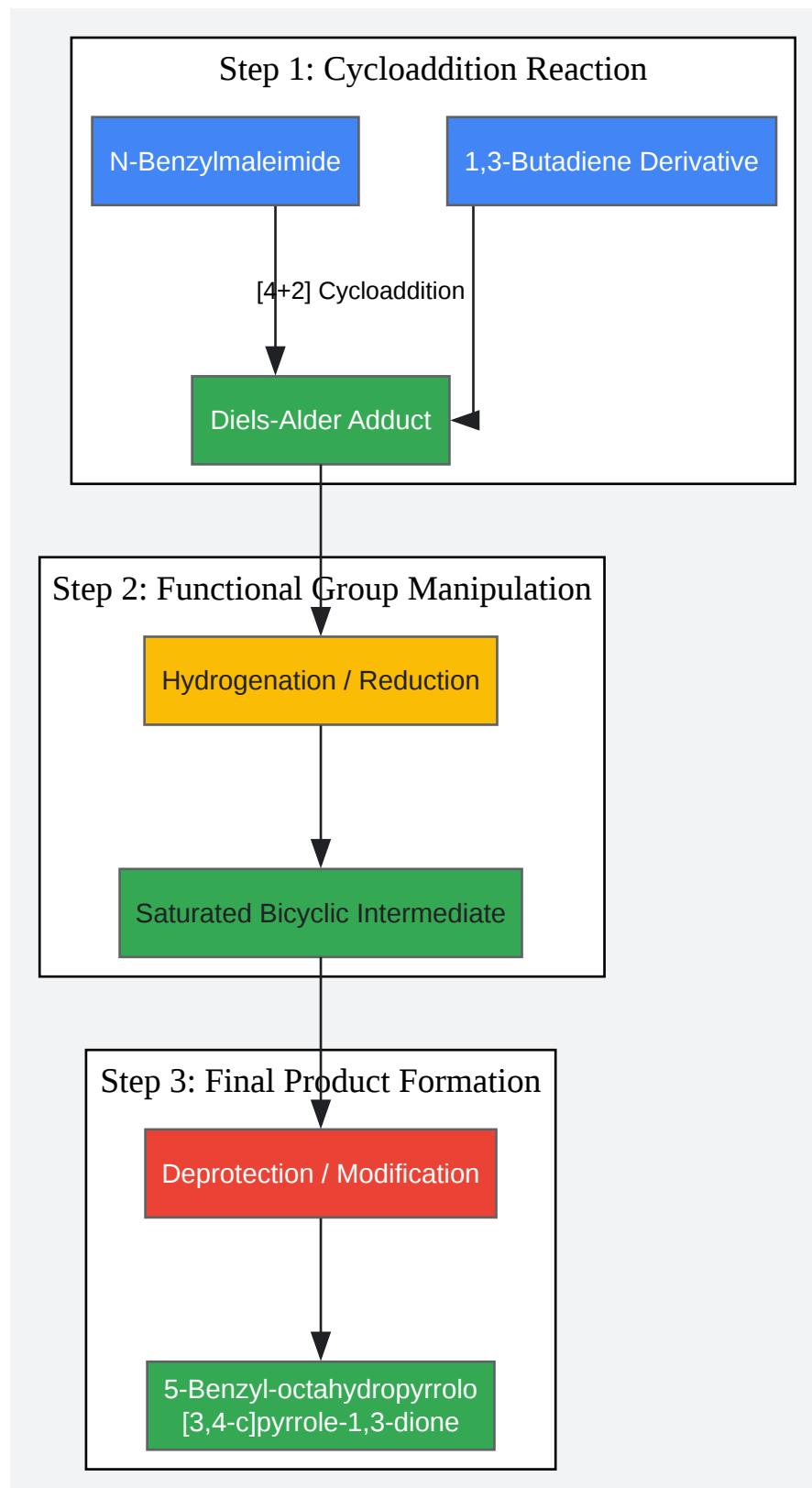
Cat. No.: B1275075

[Get Quote](#)

An in-depth analysis of **5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione** reveals its significance as a key intermediate in the synthesis of various biologically active compounds. This technical guide consolidates its fundamental properties, synthesis protocols, and role in the development of potent inhibitors for enzymes such as Dipeptidyl Peptidase IV (DPP-IV) and Poly(ADP-ribose) polymerase (PARP).

Core Chemical Properties

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione, with the CAS Number 135465-59-3, is a pivotal molecule in medicinal chemistry. Its basic physicochemical properties are summarized below, providing a foundational understanding for researchers.


Property	Value
Molecular Formula	C13H14N2O2
Molecular Weight	230.26 g/mol
IUPAC Name	5-benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole
Canonical SMILES	C1=CC=C(C=C1)CN2C(=O)C3CC4C(C3)N(C2=O)C
Appearance	White to off-white solid
Melting Point	134-138 °C
Solubility	Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.

Synthesis and Experimental Protocols

The synthesis of **5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione** is a critical step in the development of more complex molecules. A common and effective method involves a Diels-Alder cycloaddition followed by subsequent chemical modifications.

General Synthesis Workflow

The synthetic route typically begins with the reaction of N-benzylmaleimide with a suitable diene, leading to the formation of the core bicyclic structure. This is often followed by protection and deprotection steps to yield the final compound.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione**.

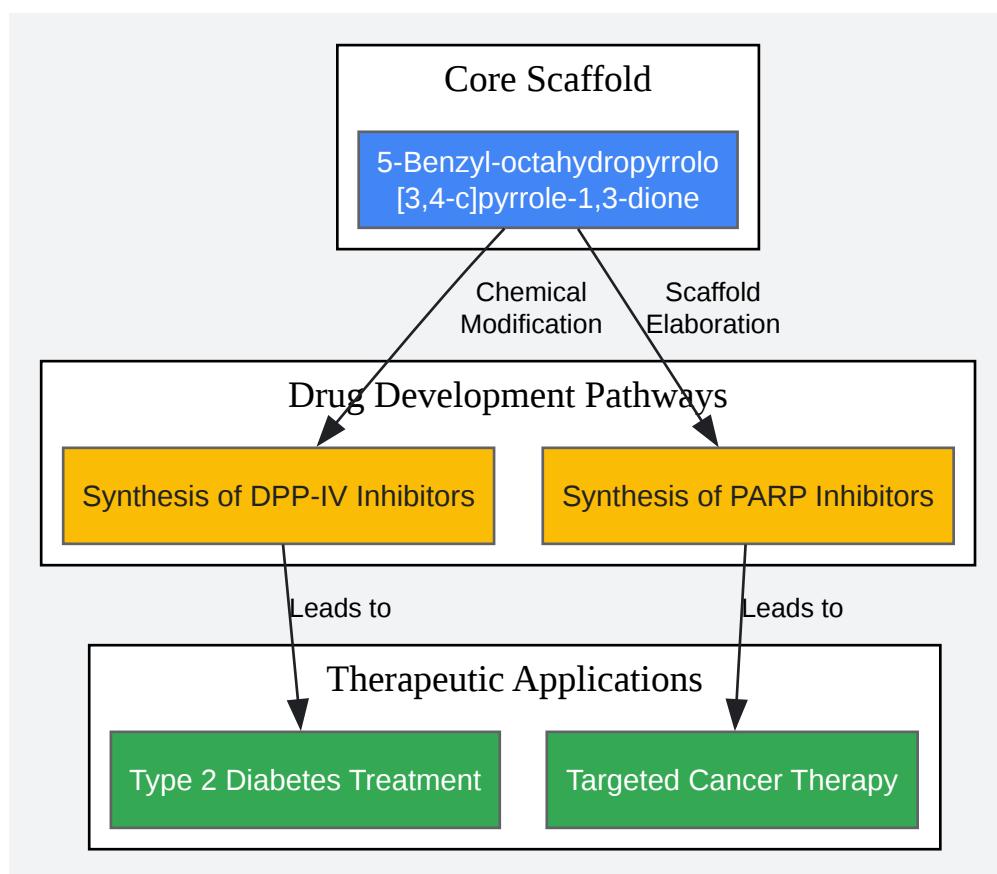
Detailed Experimental Protocol: Diels-Alder Cycloaddition

A representative protocol for the initial cycloaddition step is detailed below:

- Reactant Preparation: A solution of N-benzylmaleimide (1 equivalent) in a suitable solvent such as toluene or xylene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Addition of Diene: The diene, for instance, a protected form of 1,3-butadiene (1.2 equivalents), is added to the flask.
- Reaction Conditions: The reaction mixture is heated to reflux (typically 110-140 °C) and stirred for a period ranging from 12 to 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product, the Diels-Alder adduct, is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure bicyclic intermediate.

Application in Drug Development

This compound serves as a crucial building block for synthesizing inhibitors of key enzymatic targets in various disease pathologies.


Role in DPP-IV Inhibition

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a precursor for synthesizing potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type

2 diabetes. The core structure of the molecule provides a rigid scaffold that can be functionalized to achieve high affinity and selectivity for the DPP-IV active site.

Scaffold for PARP Inhibitors

The octahydropyrrolo[3,4-c]pyrrole core is also utilized in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP). PARP inhibitors are a class of targeted cancer therapeutics that exploit deficiencies in DNA repair mechanisms in tumor cells, a concept known as synthetic lethality. The benzyl group can be modified or replaced to optimize interactions with the PARP enzyme's binding pocket.

[Click to download full resolution via product page](#)

Caption: Role of the core scaffold in developing different therapeutic agents.

- To cite this document: BenchChem. [5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione basic properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275075#5-benzyl-octahydropyrrolo-3-4-c-pyrrole-1-3-dione-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com